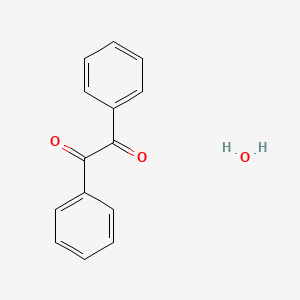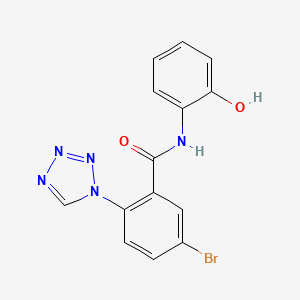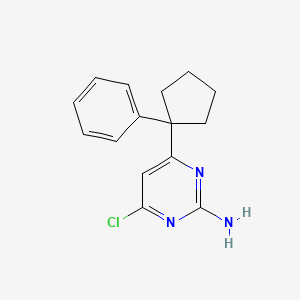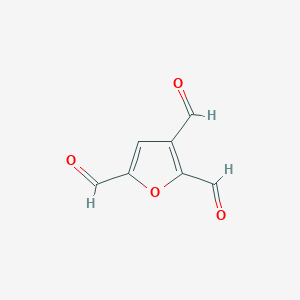
(3R)-N-(3-(aminomethyl)phenyl)-3-hydroxypyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-N-(3-(aminomethyl)phenyl)-3-hydroxypyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a hydroxyl group, and an aminomethylphenyl group, making it a versatile molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-(3-(aminomethyl)phenyl)-3-hydroxypyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrrolidine derivative with an aminomethylphenyl compound under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-N-(3-(aminomethyl)phenyl)-3-hydroxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydroxide or catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
(3R)-N-(3-(aminomethyl)phenyl)-3-hydroxypyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R)-N-(3-(aminomethyl)phenyl)-3-hydroxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-phenyl-3-dimethylaminopropane: Known for its pharmacological effects and used in analgesic formulations.
Tramadol hydrochloride: A centrally-acting analgesic with a similar structural motif.
Uniqueness
(3R)-N-(3-(aminomethyl)phenyl)-3-hydroxypyrrolidine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Propriétés
Numéro CAS |
918813-35-1 |
|---|---|
Formule moléculaire |
C12H17N3O2 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
(3R)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c13-7-9-2-1-3-10(6-9)14-12(17)15-5-4-11(16)8-15/h1-3,6,11,16H,4-5,7-8,13H2,(H,14,17)/t11-/m1/s1 |
Clé InChI |
DWBFPZNZJMIVSG-LLVKDONJSA-N |
SMILES isomérique |
C1CN(C[C@@H]1O)C(=O)NC2=CC=CC(=C2)CN |
SMILES canonique |
C1CN(CC1O)C(=O)NC2=CC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)


![6-Bromo-2-methoxypyrido[2,3-b]pyrazine](/img/structure/B12633271.png)


![2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B12633291.png)
![4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12633292.png)



![5-(4-fluorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633319.png)

